Trimu 5 is a chemical compound with the CAS number 90815-77-3. It is classified as a pharmaceutical intermediate, primarily used in the synthesis of various bioactive compounds. The compound's molecular formula is CHNO, indicating a structure that includes carbon, hydrogen, nitrogen, and oxygen atoms.
Trimu 5 is sourced from various chemical suppliers and is often produced through synthetic processes in laboratory settings. It falls under the category of organic compounds, specifically within the realm of nitrogen-containing heterocycles. Such compounds are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of Trimu 5 typically involves multi-step organic reactions. The process may include:
The synthesis often employs common organic reactions such as nucleophilic substitutions and cyclization processes. Specific reagents and conditions can vary based on the desired purity and yield.
Trimu 5 can participate in various chemical reactions, including:
The reactivity of Trimu 5 can be influenced by its functional groups, which dictate its interaction with other chemicals. Reaction conditions such as temperature, solvent, and catalysts play crucial roles in determining the outcome of these reactions.
The mechanism of action for Trimu 5 involves its interaction with biological targets, often influencing enzymatic pathways or receptor activities. This can lead to various pharmacological effects, depending on the specific application.
Research indicates that Trimu 5 may exhibit properties that modulate neurotransmitter systems or other biochemical pathways relevant to therapeutic effects.
Relevant data from elemental analysis indicates composition percentages as follows:
Trimu 5 has several scientific uses, particularly in medicinal chemistry and drug development:
TRIMU-5 belongs to the class of linear tripeptide enkephalin analogs. Its systematic chemical name is (2R)-2-Amino-3-(4-hydroxyphenyl)-N-[(2R)-1-{2-[(3-methylbutyl)amino]acetamido}-1-oxopropan-2-yl]propanamide [4] [5]. Key structural features include:
Table 1: Chemical Identity of TRIMU-5
Property | Value |
---|---|
CAS Number | 90815-77-3 |
Molecular Formula | C₁₉H₃₀N₄O₄ |
Molecular Weight | 378.47 g/mol |
IUPAC Name | (2R)-2-Amino-3-(4-hydroxyphenyl)-N-[(2R)-1-{2-[(3-methylbutyl)amino]acetamido}-1-oxopropan-2-yl]propanamide |
Canonical SMILES | OC1=CC=C(CC@HC(=O)NC@HC(=O)NC(=O)CNCCC(C)C)C=C1 |
The structural configuration enables high mu receptor selectivity while minimizing affinity for delta, kappa1, and kappa3 receptors [1] [3].
TRIMU-5 exhibits a unique bifunctional profile at mu opioid receptor subtypes:
Inhibits gastrointestinal transit, a classic mu-2 receptor-mediated effect [1] [5].
Mu-1 Receptor Antagonism:
Table 2: Pharmacological Profile of TRIMU-5
Target | Action | Functional Effect | Key Evidence |
---|---|---|---|
Mu-2 receptor | Agonist | Spinal analgesia; GI motility inhibition | Beta-FNA-reversed analgesia; blocked by i.t. antagonists |
Mu-1 receptor | Antagonist | Reversal of morphine supraspinal analgesia | Co-inhibition with morphine (i.c.v.) |
Delta receptor | Negligible affinity | - | Binding assays (<10% affinity vs. mu) [1] |
Kappa receptors | Negligible affinity | - | Binding assays (kappa1, kappa3) [1] |
This dual activity established TRIMU-5 as a pivotal compound for validating the mu-1/mu-2 receptor subdivision hypothesis. Its selectivity enabled researchers to dissect spinal (mu-2) versus supraspinal (mu-1) contributions to opioid actions [3] [7].
TRIMU-5 emerged from systematic structure-activity relationship (SAR) studies on enkephalin analogs in the late 1980s and early 1990s:
Table 3: Key Milestones in TRIMU-5 Research
Year | Development | Significance |
---|---|---|
1992 | First characterization by Tive et al. [1] | Defined mu-2 agonist/mu-1 antagonist profile |
1992 | Demonstration of spinal/supraspinal synergy [2] | Elucidated communication between mu receptor subsystems |
1994 | HPA axis stimulation study [5] | Confirmed supraspinal mu-2 activity (non-analgesic effect) |
2011 | Re-evaluation in receptor subtyping debate [7] | Provided evidence for functional mu subtypes despite cloning challenges |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7